molecular formula C6H4N2 B14267022 (Prop-1-yn-1-yl)propanedinitrile CAS No. 130575-28-9

(Prop-1-yn-1-yl)propanedinitrile

Cat. No.: B14267022
CAS No.: 130575-28-9
M. Wt: 104.11 g/mol
InChI Key: NIDWALYQINGPNX-UHFFFAOYSA-N
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Description

(Prop-1-yn-1-yl)propanedinitrile is an organic compound with the molecular formula C₆H₄N₂ It is characterized by the presence of a propynyl group attached to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-1-yn-1-yl)propanedinitrile typically involves the reaction of propargyl bromide with malononitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at room temperature. The general reaction scheme is as follows:

CH2(CN)2+CH2=CBrCHCH2(CN)2CH2CCH\text{CH}_2(\text{CN})_2 + \text{CH}_2=\text{CBr}-\text{CH} \rightarrow \text{CH}_2(\text{CN})_2-\text{CH}_2-\text{C} \equiv \text{CH} CH2​(CN)2​+CH2​=CBr−CH→CH2​(CN)2​−CH2​−C≡CH

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Prop-1-yn-1-yl)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines derived from the reduction of nitrile groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Prop-1-yn-1-yl)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with propargylamine moieties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Prop-1-yn-1-yl)propanedinitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propargylamine: Contains a propargyl group and is used in the synthesis of pharmaceuticals.

    Malononitrile: A precursor in the synthesis of (Prop-1-yn-1-yl)propanedinitrile and other nitrile-containing compounds.

    Propargyl bromide: Used as a reagent in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to its combination of a propynyl group and two nitrile groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

130575-28-9

Molecular Formula

C6H4N2

Molecular Weight

104.11 g/mol

IUPAC Name

2-prop-1-ynylpropanedinitrile

InChI

InChI=1S/C6H4N2/c1-2-3-6(4-7)5-8/h6H,1H3

InChI Key

NIDWALYQINGPNX-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C#N)C#N

Origin of Product

United States

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